molecular formula C9H13BrN2O B1526045 4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole CAS No. 1040377-11-4

4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

Cat. No.: B1526045
CAS No.: 1040377-11-4
M. Wt: 245.12 g/mol
InChI Key: AXZFAXKHZJWQPA-UHFFFAOYSA-N
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Description

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a brominated pyrazole core protected by a tetrahydro-2H-pyran-4-yl)methyl group, is designed for the synthesis of more complex, biologically active molecules. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds and introducing diverse aromatic and heteroaromatic systems . The tetrahydro-2H-pyran (THP) moiety is a recurrent feature in pharmacologically active compounds, valued for its ability to influence the molecule's physicochemical properties and its presence in the hinge region of kinase inhibitors . This specific substitution pattern makes the compound a valuable precursor in the development of potential therapeutics. Research indicates that analogous pyrazole derivatives containing the tetrahydro-2H-pyran group have been extensively explored as novel potential transforming growth factor-β type 1 receptor (TGF-βR1) inhibitors for the treatment of conditions like hepatocellular carcinoma . Furthermore, pyrazole derivatives are widely recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant effects, underscoring the importance of this heterocyclic scaffold in developing new active compounds . This product is intended for use in laboratory research as a key building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-bromo-1-(oxan-4-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZFAXKHZJWQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201685
Record name 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-11-4
Record name 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The principal method reported for synthesizing intermediates closely related to the target compound involves a Suzuki cross-coupling between:

This reaction is catalyzed by palladium complexes such as bis(triphenylphosphine)palladium(II) chloride or palladium acetate with triphenylphosphine as ligand.

Reaction Conditions:
Parameter Details
Catalyst Pd(OAc)2 (palladium acetate), bis(triphenylphosphine)palladium(II) chloride
Ligand Triphenylphosphine
Base Sodium carbonate (Na2CO3)
Solvent Mixtures of tetrahydrofuran (THF) with water, or acetonitrile-water, or THF-toluene-water
Temperature Elevated temperatures (typically reflux or 70-90 °C)
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB) in some variants
Process Description:
  • The boronic acid pinacol ester derivative of the pyrazole is reacted with the aryl bromide in the presence of the Pd catalyst and base.
  • The reaction mixture is stirred at elevated temperature until completion.
  • After reaction, solvents are partially distilled to near dryness.
  • Water is added to precipitate the product.
  • In some protocols, ethanol is added to facilitate crystallization and filtration of the product.

This method efficiently forms the pyrazole-aryl C-C bond, yielding intermediates which can be further transformed to the target compound.

Post-Coupling Functional Group Transformations

Following the Suzuki coupling, further transformations include:

  • Acid treatment (e.g., 10% hydrochloric acid in ethanol or catalytic HCl in methanol) to remove protecting groups or to modify substituents.
  • Neutralization with base to isolate the final compound.

These steps are critical for obtaining the final pyrazole derivative with the tetrahydropyranyl methyl substitution intact.

Detailed Reaction Scheme Summary

Step Reactants and Reagents Conditions and Notes Outcome
1 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile Pd(OAc)2, triphenylphosphine, Na2CO3, acetonitrile-water or THF-water, 70-90 °C, TBAB (optional) Formation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile intermediate
2 Intermediate from Step 1 Treatment with 10% HCl in ethanol or catalytic HCl in methanol, followed by neutralization with base Deprotection or functional group modification yielding the target pyrazole derivative
3 Isolation Addition of water, partial distillation, ethanol addition, filtration Crystalline product of high purity

Research Findings and Optimization Data

  • Catalyst Loading: Effective Suzuki coupling was achieved with low palladium acetate loading, as low as 0.5–2 mol%, preferably 0.6–0.8 mol%, reducing catalyst costs without compromising yield.
  • Solvent Systems: Acetonitrile-water biphasic systems facilitate easy isolation due to phase separation, avoiding extensive distillation steps.
  • Phase Transfer Catalysts: Use of tetrabutylammonium bromide (TBAB) improved reaction rates and yields in some solvent mixtures.
  • Isolation Techniques: Precipitation by water addition and crystallization from ethanol provide high purity products suitable for further transformations.

Summary Table of Preparation Parameters

Parameter Range/Details Impact on Process
Catalyst loading 0.5–2 mol% Pd(OAc)2 (optimal 0.6–0.8%) Cost-effective, high catalytic efficiency
Base Sodium carbonate Neutralizes acid, promotes coupling
Solvent system THF-water, acetonitrile-water, THF-toluene-water Influences solubility, reaction rate, isolation ease
Temperature 70–90 °C Ensures reaction completion
Phase transfer catalyst TBAB (optional) Enhances reaction rate and yield
Isolation method Water addition, distillation, ethanol crystallization Facilitates product purification

Concluding Remarks

The preparation of 4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole relies heavily on palladium-catalyzed Suzuki cross-coupling reactions using boronate esters of the pyrazole and aryl bromides. Optimized reaction conditions emphasize low catalyst loading, biphasic solvent systems for ease of isolation, and mild post-reaction treatments for deprotection or functional group modification. The described methods are robust, scalable, and supported by patent literature demonstrating their industrial applicability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the bromine atom to a hydroxyl group, forming this compound-3-ol.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions varying based on the specific reagent used.

Major Products Formed:

  • Oxidation: this compound-3-ol

  • Reduction: 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

  • Substitution: Various alkyl or aryl substituted pyrazoles

Scientific Research Applications

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is similar to other brominated pyrazoles, such as 4-bromopyrazole and 4-bromo-1-methyl-1H-pyrazole. its unique structure, particularly the presence of the tetrahydro-2H-pyran-4-ylmethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₁₁BrN₂O
  • Molecular Weight : 231.09 g/mol
  • CAS RN : 1040377-02-3
  • Structure : Features a pyrazole ring substituted with a bromine atom at position 4 and a tetrahydro-2H-pyran-4-ylmethyl group at position 1 (Figure 1).

Properties and Applications :
The tetrahydropyran (THP) moiety enhances solubility and metabolic stability, making this compound a valuable intermediate in medicinal chemistry. It is commercially available (e.g., CymitQuimica), though some inventory sizes are discontinued .

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The THP group in the target compound improves water solubility compared to lipophilic substituents like phenyl or naphthyl .

Antimicrobial Activity :

  • Compounds like 4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide () exhibit antimicrobial activity, attributed to sulfonamide and aryl substituents . The target compound’s lack of such groups may limit direct antimicrobial utility unless further functionalized.

Therapeutic Potential:

  • 4-Bromo-5-(bromomethyl)-1-methylpyrazol-3-one () shows promise as a therapeutic intermediate, with bromomethyl groups enabling further derivatization . The target compound’s THP group may confer metabolic stability, advantageous in drug design .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (m/z)
Target Compound Not reported Not reported Not reported
Compound 17 () 1163 (SO₂), 1670 (C=O) 1.16 (s, 6H, CH₃), 7.56 (s, H-pyrrole) 575.91 (M+)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 3068 (NH), 3385 (NH₂) 3.88–4.16 (m, H5-pyrazoline) 384 (M+, 100%)
4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole Not reported Not reported 381 [M+H]⁺ (low-res LC/MS)

Notes:

  • The target compound lacks reported spectral data, limiting direct comparisons. However, bromopyrazoles generally exhibit characteristic IR peaks for C-Br (~500–600 cm⁻¹) and NMR signals for pyrazole protons (~6.5–8.5 ppm) .

Biological Activity

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, identified by its CAS number 1040377-02-3, has a molecular formula of C8_8H11_{11}BrN2_2O and a molecular weight of approximately 231.09 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and a tetrahydro-pyran moiety, which may influence its biological properties.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its pharmacological potential, including anticancer and antimicrobial activities.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have reported that compounds with pyrazole frameworks can inhibit various cancer cell lines through mechanisms such as the inhibition of protein kinases involved in cell proliferation and survival pathways.

A study published in Bioorganic & Medicinal Chemistry highlighted the efficacy of pyrazole derivatives against cancer cell lines, noting that modifications to the pyrazole structure can enhance its potency against specific targets such as the Epidermal Growth Factor Receptor (EGFR) . The introduction of substituents like bromine may improve the compound's binding affinity to target proteins, thereby enhancing its anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, some research has focused on the antimicrobial potential of pyrazole derivatives. The presence of halogen atoms, particularly bromine, has been associated with increased antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings from SAR studies suggest:

  • Substituent Effects : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For example, electron-withdrawing groups tend to enhance potency against specific targets by improving binding interactions .
  • Ring Modifications : Variations in the tetrahydro-pyran moiety can lead to alterations in solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Pyrazolo[3,4-b]pyridines : This study demonstrated that modifications in the pyrazolo structure resulted in varying degrees of cytotoxicity against cancer cell lines, establishing a direct correlation between structural changes and biological outcomes .
  • Inhibition of Protein Kinases : Research has shown that certain pyrazole derivatives selectively inhibit protein kinases involved in cancer progression, further supporting their potential as therapeutic agents .

Data Table

PropertyValue
CAS Number1040377-02-3
Molecular FormulaC8_8H11_{11}BrN2_2O
Molecular Weight231.09 g/mol
Boiling Point328.5 ± 32 °C
Anticancer ActivityInhibitory against various cancer cell lines
Antimicrobial ActivityPotentially effective against bacteria

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole
Reactant of Route 2
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4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

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